molecular formula C16H18O5 B1241143 Oidiolactone C

Oidiolactone C

Cat. No. B1241143
M. Wt: 290.31 g/mol
InChI Key: AAHPRFOQTYCLDM-DIEKJCKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oidiolactone C is a natural product found in Oidiodendron truncatum and Oidiodendron with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : New methods for synthesizing Oidiolactone C have been explored, including a Pd-catalysed elimination and bislactonisation process. This route is significant for the preparation of podolactone skeleton compounds, including this compound (Barrero et al., 2000).
  • Antifungal Synthesis : The antifungal this compound has been synthesized starting from trans-communic acid. This synthesis is noteworthy for its new bislactonization reaction catalyzed by Pd(II) and highlights the antimicrobial and cytotoxic activities of podolactone-related compounds (Barrero et al., 2002).

Biological Activities

  • Natural Compound Isolation : this compound was isolated from the fungus Oidiodendron truncata along with other labdane diterpenes. The isolation of such compounds is crucial for understanding the biological activities of these naturally occurring chemicals (John et al., 1999).
  • Nematicidal Activities : Studies have shown that this compound exhibits nematicidal activities against certain nematodes, highlighting its potential use in agriculture and pest control (Ohtani et al., 2011).

Potential Clinical Applications

  • Cancer Research : While not directly about this compound, related research into phyto-oestrogens, which include compounds like enterolactone, has shown associations with reduced breast cancer risk (Ingram et al., 1997). These findings suggest the potential relevance of this compound and related compounds in cancer research.

properties

Molecular Formula

C16H18O5

Molecular Weight

290.31 g/mol

IUPAC Name

(1S,2R,4R,10S,14S,17R)-10,14-dimethyl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione

InChI

InChI=1S/C16H18O5/c1-14-4-3-5-15(2)11(14)10(20-13(15)18)12-16(21-12)7-19-9(17)6-8(14)16/h6,10-12H,3-5,7H2,1-2H3/t10-,11+,12+,14+,15-,16-/m0/s1

InChI Key

AAHPRFOQTYCLDM-DIEKJCKJSA-N

Isomeric SMILES

C[C@]12CCC[C@]3([C@@H]1[C@@H]([C@@H]4[C@]5(C2=CC(=O)OC5)O4)OC3=O)C

Canonical SMILES

CC12CCCC3(C1C(C4C5(C2=CC(=O)OC5)O4)OC3=O)C

synonyms

oidiolactone C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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